molecular formula C20H18N2O10 B13764104 Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside CAS No. 51785-71-8

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside

Cat. No.: B13764104
CAS No.: 51785-71-8
M. Wt: 446.4 g/mol
InChI Key: NGKKKFKTIZCIEN-UHFFFAOYSA-N
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Description

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two nitrobenzoyl groups attached to a pentofuranoside ring, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the pentofuranoside ring. The nitrobenzoyl groups are then introduced through esterification reactions using nitrobenzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to produce the compound efficiently .

Chemical Reactions Analysis

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .

Scientific Research Applications

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .

Comparison with Similar Compounds

Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside can be compared with similar compounds such as:

Properties

CAS No.

51785-71-8

Molecular Formula

C20H18N2O10

Molecular Weight

446.4 g/mol

IUPAC Name

[5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate

InChI

InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3

InChI Key

NGKKKFKTIZCIEN-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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